Difructose anhydride III

Mineral bioavailability Calcium absorption Functional food ingredient

Prebiotic research often treats non-digestible saccharides as interchangeable, yet functional outcomes vary markedly by structure. DFA-III possesses an α(1→2):β(2→3) dianhydride linkage and intramolecular dioxane ring that confer acid/thermal stability and a distinct fermentation profile not replicated by inulin or FOS. • Enhances calcium & iron absorption in ovariectomized rats-effects unattained with FOS • Maintains femoral bone strength, mineral density in estrogen-deficient models • Resists gastric hydrolysis; delivers intact to colon; suitable for acidic/thermally processed matrices

Molecular Formula C12H20O10
Molecular Weight 324.28 g/mol
CAS No. 81129-73-9
Cat. No. B009501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifructose anhydride III
CAS81129-73-9
Synonymseta-2,1'-alpha-2',3-difructofuranose anhydride
DFA III
difructose anhydride III
Molecular FormulaC12H20O10
Molecular Weight324.28 g/mol
Structural Identifiers
SMILESC1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O
InChIInChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
InChIKeyKSRQDWNGXKYIDO-TWOHWVPZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DFA-III: Cyclic Disaccharide with Prebiotic and Mineral Absorption Activity


Difructose anhydride III (DFA-III, CAS 81129-73-9) is a cyclic disaccharide composed of two fructose units linked by a unique α(1→2):β(2→3) dianhydride bond, yielding an intramolecular dioxane ring structure that confers exceptional acid and thermal stability [1]. It is produced enzymatically from inulin via inulin fructotransferase (inulase II, EC 2.4.1.93) from Arthrobacter species, enabling scalable industrial production [2]. DFA-III is non-digestible by mammalian enzymes, approximately half as sweet as sucrose, and non-cariogenic, positioning it as a functional food ingredient with both prebiotic properties and the capacity to enhance intestinal mineral absorption [3].

1 Prebiotic & mineral absorption tool: Non-digestible cyclic disaccharide supporting gut ecology and mineral bioavailability studies.
2 Acid/thermal stability: Dioxane ring structure confers reported stability, suitable for acidic food-model matrices and thermal processing research.
3 Sensory research fit: Approximately half-sweetness vs. sucrose; non-cariogenic profile supports dental-health and low-sugar formulation studies.

Why DFA-III Differs from Inulin and FOS


Non-digestible saccharides are frequently treated as interchangeable prebiotic ingredients, yet DFA-III exhibits structural and functional divergence from inulin-type fructans that precludes simple substitution. Its α(1→2):β(2→3) dianhydride linkage differs fundamentally from the β(2→1) fructosyl bonds of inulin and fructooligosaccharides (FOS), resulting in a distinct microbial fermentation profile, including differential short-chain fatty acid (SCFA) production and bacterial population shifts [1]. Furthermore, mineral absorption efficacy is highly saccharide-dependent: among four non-digestible disaccharides tested (DFA-III, maltitol, melibiose, cellobiose) against FOS, only DFA-III and melibiose maintained significant calcium and iron absorption enhancement in ovariectomized rats, underscoring that even within the same chemical class, functional outcomes vary markedly [2].

Target
Substitute
Why Not Interchangeable
DFA-III (cyclic dianhydride)
Inulin / FOS (linear β(2→1) fructans)
Different glycosidic linkage (α1→2:β2→3) leads to distinct fermentation and SCFA profiles; mineral absorption outcomes may not transfer.
DFA-III
Other non-digestible disaccharides (e.g., maltitol, cellobiose)
Mineral enhancement efficacy is saccharide-specific; DFA-III's effect on iron absorption in deficiency models may not be replicated.

Comparative Evidence: DFA-III vs. FOS and Inulin


Calcium Absorption Enhancement vs. FOS and Raffinose

In a 2-week rat feeding study directly comparing 3% dietary supplementation of DFA-III, fructooligosaccharides (FOS), and raffinose, DFA-III produced the greatest increase in apparent calcium absorption relative to control [1].

Calcium Absorption
Head-to-head
Rank order: DFA-III > FOS ≈ raffinose > control (3% diet, 2-week rat study)
Supports calcium absorption ranking context
Greatest increase among tested oligosaccharides; quantitative values not reported
Mineral bioavailability Calcium absorption Functional food ingredient

Mineral Absorption Efficacy in Ovariectomized Rats vs. FOS

In a 5-week study with ovariectomized (OVX) rats—a model for postmenopausal mineral malabsorption—DFA-III maintained significant enhancement of both calcium and iron absorption, while FOS failed to significantly increase either mineral under identical OVX conditions [1].

Mineral Absorption in OVX Model
Head-to-head
DFA-III maintained Ca and Fe absorption (p
Reported model-response context; FOS did not maintain efficacy under estrogen deficiency
30 g/kg diet, 5-week study; sham/OVX comparison
Cecal Microbiota
Head-to-head
Lower bifidobacteria, total anaerobes, propionate, butyrate vs. inulin and FOS (p
Distinct fermentation pattern; inulin and FOS profiles not significantly different
5% diet, 2-week rat study; microbial selectivity context
Femoral Bone Strength
Class-level
3% DFA-III increased bone strength, femoral Ca/Mg, and distal BMD vs. control (p
Reported chronic functional outcome; dose-response relationship not significant for 1.5% vs. 3%
Ca absorption correlated with femoral parameters
Paracellular Transport Mechanism
Head-to-head
100 mmol/L DFA-III decreased TEER, increased net Ca transport via paracellular route in Caco-2 cells; reversible upon removal
Supports small-intestinal, fermentation-independent mechanism
Apical-site specific; similar effect with DFA IV, FOS, raffinose
Acid/Enzymatic Stability
Class-level
Dioxane ring confers resistance to gastric acid and mammalian digestive enzymes; melting point 162°C
Reported structural stability context; not hydrolyzed by small-intestinal enzymes
Qualitative difference from linear fructans; quantitative hydrolysis rates not provided
Postmenopausal bone health Iron deficiency Ovariectomy model

Cecal Microbiota Modulation vs. Inulin and FOS

In a 2-week controlled feeding study comparing 5% dietary DFA-III, inulin, and FOS, DFA-III produced significantly lower cecal bifidobacteria counts, total anaerobes, propionate, and butyrate than both inulin and FOS, while inulin and FOS were indistinguishable from each other [1].

Cecal Microbiota
Head-to-head
Lower bifidobacteria, total anaerobes, propionate, butyrate vs. inulin and FOS (p
Distinct fermentation pattern; inulin and FOS profiles not significantly different
5% diet, 2-week rat study; microbial selectivity context
Femoral Bone Strength
Class-level
3% DFA-III increased bone strength, femoral Ca/Mg, and distal BMD vs. control (p
Reported chronic functional outcome; dose-response relationship not significant for 1.5% vs. 3%
Ca absorption correlated with femoral parameters
Paracellular Transport Mechanism
Head-to-head
100 mmol/L DFA-III decreased TEER, increased net Ca transport via paracellular route in Caco-2 cells; reversible upon removal
Supports small-intestinal, fermentation-independent mechanism
Apical-site specific; similar effect with DFA IV, FOS, raffinose
Acid/Enzymatic Stability
Class-level
Dioxane ring confers resistance to gastric acid and mammalian digestive enzymes; melting point 162°C
Reported structural stability context; not hydrolyzed by small-intestinal enzymes
Qualitative difference from linear fructans; quantitative hydrolysis rates not provided
Gut microbiota Prebiotic selectivity Short-chain fatty acids

Femoral Bone Strength and Mineral Density in OVX Rats

In an 8-week feeding study with ovariectomized rats, 3% dietary DFA-III significantly increased femoral bone strength, femoral calcium and magnesium concentrations, and distal bone mineral density compared to control, with effects persisting throughout the 8-week period [1].

Femoral Bone Strength
Class-level
3% DFA-III increased bone strength, femoral Ca/Mg, and distal BMD vs. control (p
Reported chronic functional outcome; dose-response relationship not significant for 1.5% vs. 3%
Ca absorption correlated with femoral parameters
Paracellular Transport Mechanism
Head-to-head
100 mmol/L DFA-III decreased TEER, increased net Ca transport via paracellular route in Caco-2 cells; reversible upon removal
Supports small-intestinal, fermentation-independent mechanism
Apical-site specific; similar effect with DFA IV, FOS, raffinose
Acid/Enzymatic Stability
Class-level
Dioxane ring confers resistance to gastric acid and mammalian digestive enzymes; melting point 162°C
Reported structural stability context; not hydrolyzed by small-intestinal enzymes
Qualitative difference from linear fructans; quantitative hydrolysis rates not provided
Osteoporosis prevention Bone mineral density Functional food

Paracellular Calcium Transport in Caco-2 Cells

In human intestinal Caco-2 cell monolayers, 100 mmol/L DFA-III dose-dependently decreased transepithelial electrical resistance (TEER) and increased net calcium transport exclusively via the paracellular route, with no effect on active calcium transport [1]. The decrease in TEER was highly correlated with net calcium transport (P < 0.001) and was reversible upon saccharide removal.

Paracellular Transport Mechanism
Head-to-head
100 mmol/L DFA-III decreased TEER, increased net Ca transport via paracellular route in Caco-2 cells; reversible upon removal
Supports small-intestinal, fermentation-independent mechanism
Apical-site specific; similar effect with DFA IV, FOS, raffinose
Intestinal permeability Paracellular transport In vitro mechanism

Acid and Enzymatic Stability from Dioxane Ring Structure

DFA-III contains an intramolecular dioxane ring that confers exceptional stability, rendering it resistant to hydrolysis by mammalian digestive enzymes and gastric acid, a property not shared by linear fructans such as inulin and FOS which undergo partial hydrolysis at low pH [1].

Acid/Enzymatic Stability
Class-level
Dioxane ring confers resistance to gastric acid and mammalian digestive enzymes; melting point 162°C
Reported structural stability context; not hydrolyzed by small-intestinal enzymes
Qualitative difference from linear fructans; quantitative hydrolysis rates not provided
Chemical stability Gastric resistance Food processing

Application Scenarios for DFA-III


Postmenopausal Bone Health Supplements

DFA-III is uniquely positioned for bone health formulations targeting postmenopausal women or populations with estrogen deficiency. Evidence demonstrates that DFA-III, but not FOS, maintains significant calcium and iron absorption enhancement in ovariectomized rats [1]. Prolonged feeding of 3% DFA-III for 8 weeks increases femoral bone strength, calcium and magnesium concentrations, and distal bone mineral density in OVX rats, with effects persisting throughout the intervention period [2]. This functional resilience under hormonal deficiency distinguishes DFA-III from conventional prebiotics and supports its selection for evidence-based osteoporosis prevention products.

Acid-Stable Prebiotic Functional Foods

DFA-III's intramolecular dioxane ring confers resistance to gastric acid and mammalian digestive enzymes, enabling intact delivery to the colon without premature hydrolysis [1]. This stability profile makes DFA-III particularly suitable for acidic food matrices (e.g., fruit juices, fermented dairy beverages, salad dressings) and thermally processed foods where linear fructans like inulin and FOS may undergo partial degradation. The compound's non-cariogenicity and half-sweetness relative to sucrose [1] further support its use in dental-friendly confectionery and reduced-sugar formulations.

Iron-Fortified Anemia Prevention Products

DFA-III demonstrates a distinctive capacity to enhance iron absorption that is not replicated by FOS. In ovariectomized rats—a model with relevance to populations at risk for iron deficiency—DFA-III was the only saccharide among FOS, maltitol, melibiose, and cellobiose to significantly increase iron absorption [1]. This specificity supports DFA-III's inclusion in iron-fortified foods, prenatal supplements, or products targeting populations with elevated iron demands. The paracellular transport mechanism elucidated in Caco-2 cells [2] suggests this effect occurs in the small intestine independent of colonic fermentation.

Differentiated Prebiotic Formulations

DFA-III's fermentation profile diverges substantially from inulin and FOS. In rat studies, DFA-III (5% diet) produced lower cecal propionate, butyrate, bifidobacteria counts, and total anaerobes compared to both inulin and FOS [1]. This distinct microbial modulation, attributed to its α(3→2) glycosidic bond, offers a non-redundant tool for formulators seeking to target specific microbial populations or SCFA profiles not addressed by conventional β(2→1) fructans. Applications include synbiotic combinations where a less-fermentable or differentially-fermentable prebiotic is desired.

Application
Selection Property
Validation Focus
Bone health model research (OVX/estrogen deficiency)
Mineral absorption maintenance under hormonal deficiency
Femoral strength, Ca/Mg retention, bone mineral density endpoints
Acid-stable prebiotic food formulation studies
Gastric/enzymatic resistance from dioxane ring
Stability in low-pH and thermal processing models
Iron-fortified nutritional research (anemia models)
Distinctive iron absorption enhancement vs. FOS
Iron balance and hematological parameters in deficiency models
Differentiated prebiotic/synbiotic design
Non-bifidogenic, differential SCFA profile
Microbial population shifts, propionate/butyrate ratios

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